1-(4-Nitrophenyl)piperidin-4-yl benzoate
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Overview
Description
1-(4-Nitrophenyl)piperidin-4-yl benzoate is an organic compound with the molecular formula C18H18N2O4. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate typically involves the reaction of 4-nitrophenylpiperidine with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. The reaction conditions often include controlled temperatures and the use of solvents such as acetonitrile or dichloromethane .
Chemical Reactions Analysis
1-(4-Nitrophenyl)piperidin-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols.
Scientific Research Applications
1-(4-Nitrophenyl)piperidin-4-yl benzoate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)piperidin-4-yl benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The benzoate ester group can undergo hydrolysis, releasing the active piperidine derivative .
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperidin-4-yl benzoate can be compared with other similar compounds such as:
1-(4-Nitrophenyl)piperidin-4-one: This compound lacks the benzoate ester group and has different chemical reactivity.
4-Nitrophenylpiperidine: This compound lacks the benzoate ester group and has different biological activity.
1-(4-Nitrophenyl)-3-piperidinol: This compound has a hydroxyl group instead of the benzoate ester, leading to different chemical and biological properties.
Biological Activity
1-(4-Nitrophenyl)piperidin-4-yl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitrophenyl group and a benzoate moiety. Its chemical structure can be represented as follows:
This compound's structure is crucial for its interaction with biological targets, influencing its pharmacological effects.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.050 |
Pseudomonas aeruginosa | 0.100 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity. In vitro studies have shown it to be effective against common fungal pathogens:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 3.125 |
Aspergillus niger | 6.250 |
The antifungal efficacy suggests potential therapeutic applications in treating fungal infections .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolic processes. Specifically, it inhibits dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis, which is essential for nucleic acid synthesis in bacteria . This inhibition leads to impaired growth and replication of bacterial cells.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. Substituents on the piperidine ring and the phenyl groups significantly influence its antibacterial potency:
- Nitro Group : Enhances electron-withdrawing properties, increasing the compound's reactivity towards bacterial targets.
- Benzoate Moiety : Contributes to lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Research indicates that modifications to these groups can lead to variations in activity, highlighting the importance of SAR studies in optimizing therapeutic agents .
Study 1: Antibacterial Efficacy
A study published in MDPI evaluated various piperidine derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .
Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of this compound against Candida species. The study found that it effectively inhibited fungal growth at low concentrations, suggesting a promising avenue for further development in antifungal therapies .
Properties
IUPAC Name |
[1-(4-nitrophenyl)piperidin-4-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(14-4-2-1-3-5-14)24-17-10-12-19(13-11-17)15-6-8-16(9-7-15)20(22)23/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDFIUSNJBBKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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